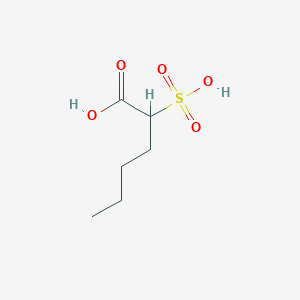
(1,1'-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a propanoic acid side chain, which is further substituted with an alpha-hydroxy and beta-methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- typically involves several steps, starting from commercially available biphenyl derivatives. One common method involves the Friedel-Crafts acylation of biphenyl with propanoic acid derivatives, followed by selective hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, chromatography, and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the alpha-hydroxy and beta-methyl groups, resulting in different chemical and biological properties.
4-Phenylbutyric acid: Contains a butyric acid side chain instead of a propanoic acid, leading to variations in reactivity and applications.
2-Hydroxy-4-phenylbutyric acid: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.
Uniqueness
The unique combination of the biphenyl core with the alpha-hydroxy and beta-methyl groups in (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
65383-06-4 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-hydroxy-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(15(17)16(18)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15,17H,1H3,(H,18,19) |
InChI-Schlüssel |
SDMFWIXCQGKUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


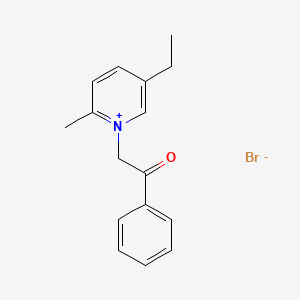

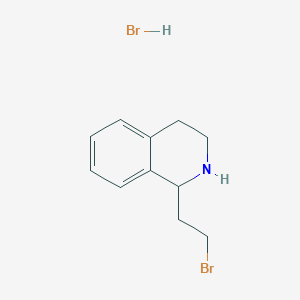
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)


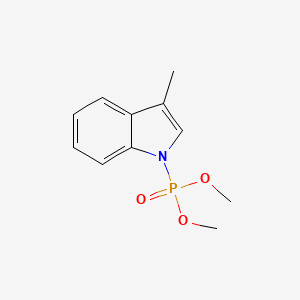
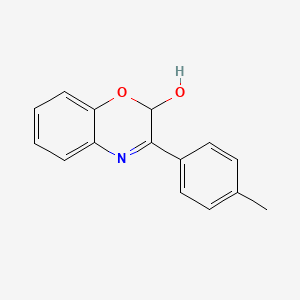
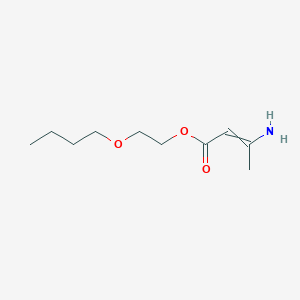
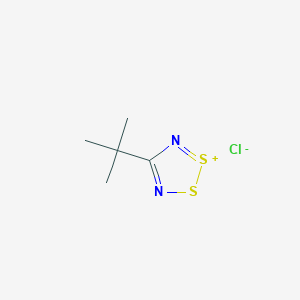
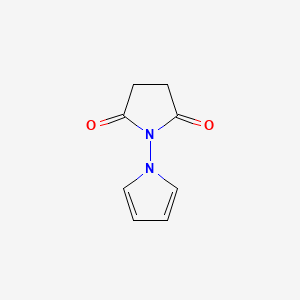
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
